molecular formula C20H18F3NO B8331279 alpha-(4-Tert-butylphenyl)-beta-hydroxy-beta-(2-trifluoromethylphenyl)acrylonitrile

alpha-(4-Tert-butylphenyl)-beta-hydroxy-beta-(2-trifluoromethylphenyl)acrylonitrile

Cat. No. B8331279
M. Wt: 345.4 g/mol
InChI Key: OJUJNRSWWAFAGC-UHFFFAOYSA-N
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Patent
US06624179B1

Procedure details

A mixture comprising 5.8 g of 63% sodium hydride and 137 ml of tetrahydrofuran was heated, and a mixture comprising 13.5 g of 4-tert-butylbenzyl cyanide, 15.0 g of 2-trifluoromethylbenzoyl chloride and 50 ml of tetrahydrofuran, was dropwise added thereto over a period of 2 hours under reflux. After completion of the dropwise addition, the reaction was carried out at the same temperature for 2 hours. Tetrahydrofuran in the reaction mixture was distilled off, and 250 ml of water was poured into the residue. Then, 80 ml of n-hexane was added thereto, and the mixture was stirred and washed for 10 minutes and then left to stand for 30 minutes. Then, the aqueous layer was separated. To the aqueous layer, 8.3 g of concentrated hydrochloric acid was gradually dropwise added with stirring, followed by further stirring for 30 minutes. Precipitated crystals were collected by filtration and washed with 100 ml of water and then dried at 55° C. for 24 hours to obtain 23.7 g of the desired product. The NMR spectrum data of this product were as follows.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
137 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:7]1[CH:15]=[CH:14][C:10]([CH2:11][C:12]#[N:13])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4].[F:16][C:17]([F:28])([F:27])[C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](Cl)=[O:21]>O1CCCC1>[C:3]([C:7]1[CH:8]=[CH:9][C:10]([C:11](=[C:20]([OH:21])[C:19]2[CH:23]=[CH:24][CH:25]=[CH:26][C:18]=2[C:17]([F:16])([F:27])[F:28])[C:12]#[N:13])=[CH:14][CH:15]=1)([CH3:6])([CH3:4])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CC#N)C=C1
Name
Quantity
15 g
Type
reactant
Smiles
FC(C1=C(C(=O)Cl)C=CC=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
137 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
over a period of 2 hours under reflux
Duration
2 h
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
DISTILLATION
Type
DISTILLATION
Details
Tetrahydrofuran in the reaction mixture was distilled off
ADDITION
Type
ADDITION
Details
250 ml of water was poured into the residue
ADDITION
Type
ADDITION
Details
Then, 80 ml of n-hexane was added
WASH
Type
WASH
Details
washed for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then, the aqueous layer was separated
ADDITION
Type
ADDITION
Details
To the aqueous layer, 8.3 g of concentrated hydrochloric acid was gradually dropwise added
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
by further stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried at 55° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C#N)=C(C1=C(C=CC=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.7 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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